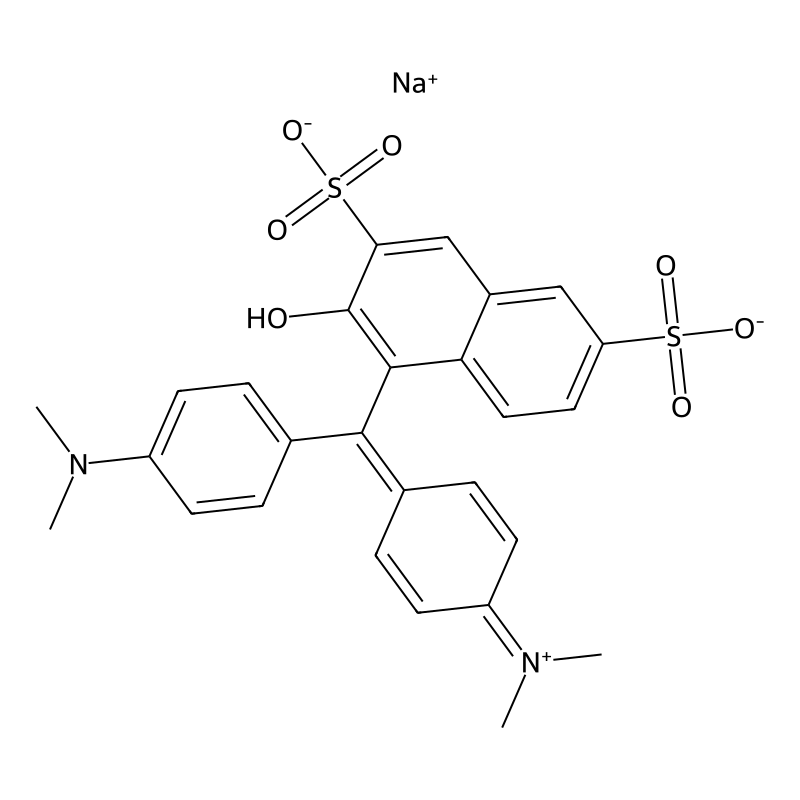Acid green 50

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cell Biology:
- Fluorescence microscopy: Acid Green 50 is often used as a fluorescent stain in cell biology research due to its ability to bind to specific components within cells. For example, it can be used to stain acidic compartments like lysosomes and autophagosomes .
Environmental Science:
- Bioremediation studies: Acid Green 50 has been utilized in studies investigating the biodegradation of various pollutants by microorganisms. It can be used as a tracer dye to monitor the movement and activity of bacteria involved in the biodegradation process .
Material Science:
- Sensor development: Acid Green 50's photoluminescent properties and ability to respond to changes in its environment have made it a candidate for the development of various sensors. For instance, research has explored its use in sensors for detecting heavy metal ions and other environmental contaminants .
Acid Green 50, also known by its chemical name Hydrogen [4-[4-(Dimethylamino)-alpha-(2-hydroxy-3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium, Monosodium Salt, is a synthetic dye classified under the triphenylmethane group. It is primarily identified by its Chemical Abstracts Service number 3087-16-9 and is utilized in various applications, including textile dyeing, food coloring, and cosmetic formulations. Its molecular formula is C27H25N2NaO7S2, and it has a molecular weight of 576.62 g/mol .
This compound exhibits bright green coloration and is often used for dyeing wool, silk, polyamide fibers, and in leather processing. In cosmetics, Acid Green 50 is commonly found in temporary hair dyes due to its ability to adhere to hair surfaces without undergoing a chemical reaction, allowing for easy removal after one or two washes .
Biological Staining
Acid Green 50 selectively stains dead and damaged cells due to their altered membrane permeability. The dye interacts with negatively charged components like nucleic acids within these cells, leading to visible green coloration []. This staining allows researchers to identify and differentiate healthy and compromised cells in tissues.
Food Dyeing
The exact mechanism of Acid Green 50 in food coloring is not extensively documented in scientific literature. However, it likely interacts with food components to impart a green color without significantly affecting the food's properties [].
The biological activity of Acid Green 50 has been studied with respect to its potential toxicity and environmental impact. It has been reported that the oral lethal dose (LD50) in rats is approximately 2000 mg/kg, indicating moderate toxicity . Additionally, it can cause skin and eye irritation upon contact. The dye's environmental persistence raises concerns about its effects on aquatic life when released into wastewater systems .
The synthesis of Acid Green 50 typically involves multi-step organic reactions that include the formation of the triphenylmethane structure through the condensation of specific aromatic compounds. While detailed synthetic pathways are proprietary to manufacturers, the general approach includes:
- Formation of the base structure: Using dimethylaminobenzaldehyde and naphthol derivatives.
- Sulfonation: Introducing sulfonic acid groups to enhance solubility and reactivity.
- Salt formation: Converting the final product into its sodium salt form for stability and application flexibility.
These methods ensure that Acid Green 50 retains its vibrant color properties while being soluble in water for various applications .
Acid Green 50 stands out due to its specific use as both a temporary hair dye and a food colorant while maintaining lower toxicity levels compared to some other synthetic dyes . Its versatility across different applications makes it particularly valuable in both industrial and consumer contexts.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 10 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 68 of 78 companies with hazard statement code(s):;
H302 (97.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (58.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (61.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing







